4-Pyridineacetic acid, 2-methyl- 4-Pyridineacetic acid, 2-methyl-
Brand Name: Vulcanchem
CAS No.: 147028-79-3
VCID: VC7948888
InChI: InChI=1S/C8H9NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
SMILES: CC1=NC=CC(=C1)CC(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

4-Pyridineacetic acid, 2-methyl-

CAS No.: 147028-79-3

Cat. No.: VC7948888

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridineacetic acid, 2-methyl- - 147028-79-3

Specification

CAS No. 147028-79-3
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 2-(2-methylpyridin-4-yl)acetic acid
Standard InChI InChI=1S/C8H9NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Standard InChI Key AFQJGTAZJOXKSJ-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)CC(=O)O
Canonical SMILES CC1=NC=CC(=C1)CC(=O)O

Introduction

Reactivity in Protic Solvents

A seminal study by Dražić et al. (2000) investigated the reaction kinetics of 4-pyridineacetic acid, 2-methyl- (as its hydrochloride) with diazodiphenylmethane (DDM) in 12 alcohols . Key findings include:

Solvent Effects on Reaction Rates

The rate constants (k) varied significantly with solvent polarity and structure. For example:

Alcohollog k (30°C)
Methanol-1.706
Ethanol-1.678
Propan-1-ol-1.642
Butan-2-ol-1.589

The data correlated well with solvent parameters such as f(ε) (dielectric function), σ* (polarizability), and nγH (hydrogen-bonding capacity) .

Hammett Correlations

Secondary σ constants for the 2-methyl-4-pyridyl group were derived from linear free-energy relationships (LFERs):

Solventσ (4N–O)σ (4N)
Methanol1.240.97
Ethanol1.411.04
Propan-1-ol1.160.87

These values indicate that the 2-methyl group enhances electron donation to the pyridine ring, moderating the electron-withdrawing effect of the acetic acid moiety .

Comparative Analysis with Analogues

4-Pyridineacetic acid, 2-methyl- exhibits distinct reactivity compared to its unsubstituted and N-oxide counterparts:

  • Rate Constants: The 2-methyl derivative reacts 20–30% slower than 4-pyridineacetic acid in methanol, attributed to steric hindrance .

  • Solvent Sensitivity: Branched alcohols (e.g., 2-methyl-propan-1-ol) accelerate reactions due to reduced hydrogen-bonding competition .

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